N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide)
Description
Properties
IUPAC Name |
N-[[3-[(thiophene-2-carbonylamino)methyl]phenyl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c21-17(15-6-2-8-23-15)19-11-13-4-1-5-14(10-13)12-20-18(22)16-7-3-9-24-16/h1-10H,11-12H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAREVCXPBGMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CNC(=O)C2=CC=CS2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide) typically involves multiple steps, starting with the formation of the core bis(methylene)bridge. This may be achieved through reactions involving phenyl dibromides and thiophene carboxamides in the presence of strong bases. Careful control of temperature and pH is critical to ensure the stability and integrity of the resulting compound.
Industrial Production Methods: On an industrial scale, the production of N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide) requires a streamlined process to enhance yield and purity. This often involves continuous flow reactors that can maintain optimal reaction conditions while minimizing by-products. Employing catalysts and optimizing solvent systems are key components in the industrial preparation strategy.
Chemical Reactions Analysis
Types of Reactions: N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide) undergoes a variety of chemical reactions:
Oxidation: : The compound can be oxidized to introduce functional groups, such as hydroxyl or carbonyl groups.
Reduction: : Reduction reactions may involve the use of reagents like sodium borohydride to transform carbonyl groups into alcohols.
Substitution: : Aromatic substitution, particularly electrophilic and nucleophilic types, can modify the phenyl or thiophene rings, introducing diverse functional groups.
Common Reagents and Conditions: Oxidation often requires reagents such as potassium permanganate or chromium trioxide, while reduction may utilize lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. Substitution reactions are typically facilitated by strong acids or bases, depending on the specific transformation required.
Major Products Formed: Depending on the reaction conditions, major products can include various substituted derivatives of N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide), which may exhibit altered chemical and physical properties, further broadening their applicability.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile building block for constructing complex molecular architectures, used in the synthesis of materials with specific electronic or photonic properties.
Biology: Its potential bioactivity makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets, such as enzymes or receptors.
Medicine: In medical research, this compound might be explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Industrial applications include its use in the production of advanced materials, such as polymers and nanomaterials, where its unique structural features contribute to desired mechanical or electrical properties.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism by which N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide) exerts its effects can vary. It may interact with specific proteins, disrupting their function, or it may influence cellular pathways by modulating the activity of key enzymes or receptors. Molecular docking studies and in vitro assays are essential to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Modifications
Key Observations :
- Heterocycle Impact: Replacing thiophene with furan reduces molecular weight (324.3 vs. Pyridine and imidazole analogs (e.g., 8a and 8k) introduce nitrogen-based hydrogen-bonding capabilities, enhancing enzyme inhibition profiles .
- Synthetic Yields : Pyridine derivative 8a achieves 67% yield via a one-pot condensation, suggesting efficient synthetic routes for symmetrical bis-amides .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Stability : The furan analog requires storage at 2–8°C in dry conditions, whereas pyridine-based compounds (e.g., 8a) exhibit room-temperature stability .
- Spectroscopy : All analogs are rigorously characterized via NMR and HRMS, underscoring the importance of these techniques in confirming bis-amide structures .
Biological Activity
N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological activity, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide) is C₁₈H₁₆N₂O₂S₂, with a molecular weight of approximately 356.46 g/mol. The compound consists of two thiophene-2-carboxamide units linked by a 1,3-phenylenebis(methylene) bridge. It typically appears as a white to light-yellow powder or crystals. Its unique structure contributes to its distinctive electronic properties and biological activities.
Synthesis Methods
Several synthesis methods have been reported for this compound, highlighting its accessibility for research and industrial applications. The compound has been utilized in the development of nanocomposites for drug delivery systems, enhancing the efficacy and safety of anticancer treatments.
Antimicrobial Activity
Preliminary studies indicate that N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide) exhibits notable antimicrobial properties. In vitro evaluations have demonstrated its effectiveness against various pathogens. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The compound showed significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens .
- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showcasing superior performance compared to standard antibiotics like Ciprofloxacin .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research has shown that it can be integrated into pH-sensitive drug delivery systems, allowing controlled release of anticancer drugs.
Case Studies
- Nanocomposite Development : N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide) was used in the synthesis of porous silica-CoFe₂O₄-MWCNTs nanocomposites aimed at pH-sensitive drug delivery systems. These nanocomposites enhance the targeted delivery of anticancer agents while minimizing side effects.
- Synergistic Effects : Studies indicated that derivatives of this compound exhibited synergistic effects when combined with existing antibiotics, reducing their MIC values significantly and enhancing their overall efficacy against resistant strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N,N'-(1,3-phenylenebis(methylene))bis(furan-2-carboxamide) | Structure | Different electronic properties due to furan rings |
| 2,5-Bis(thiophen-2-yl)-1H-pyrrole | Structure | Exhibits different reactivity patterns |
| Thiophene-2-carboxylic acid derivatives | Structure | Variations affecting solubility |
The structural similarities and differences among these compounds highlight the unique features of N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide), particularly its combination of thiophene and phenylenediamine components that contribute to its biological activities.
Q & A
Basic: What are the recommended synthetic routes for N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide), and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with a 1,3-phenylenebis(methylene) diamine precursor. A reflux method in polar aprotic solvents like acetonitrile or DMF is commonly employed, using equimolar ratios of reactants under nitrogen to minimize side reactions . For optimization, control reaction parameters such as:
- Temperature : Maintain reflux temperatures (e.g., 80–100°C) to ensure complete activation of carbonyl groups.
- Catalysts : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance amide bond formation .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Yield improvements (>70%) are achievable by monitoring reaction progress via TLC or LC–MS .
Advanced: How do crystallographic studies resolve structural ambiguities in bis-carboxamide derivatives, and what insights do they provide for this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational flexibility. For analogous thiophene carboxamides, SC-XRD reveals:
- Dihedral Angles : Between the thiophene and phenyl rings (e.g., 8.5–13.5°), indicating planarity deviations that influence π-π stacking and solubility .
- Hydrogen Bonding : Intramolecular N–H⋯O/S interactions stabilize the amide backbone, forming S(6) ring motifs. Weak C–H⋯O/S interactions govern crystal packing .
To apply this to N,N'-(1,3-phenylenebis(methylene))bis(thiophene-2-carboxamide), compare experimental XRD data with computational models (e.g., DFT) to validate bond lengths and angles .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral interpretations resolved?
Methodological Answer:
- 1H/13C NMR : Identify thiophene protons (δ 6.8–7.5 ppm) and amide N–H signals (δ 8.0–10.0 ppm). Use DEPT-135 to distinguish CH2 groups in the methylene bridge .
- LC–MS/HRMS : Confirm molecular weight (e.g., [M+H]+ peaks) and rule out side products like unreacted precursors .
- IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and thiophene C–S vibrations (~700 cm⁻¹) .
For conflicting data, cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and assign connectivity unambiguously .
Advanced: How do substituent modifications on the phenyl or thiophene rings affect biological activity, and what computational tools guide SAR studies?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., –NO2, –CF3) on the phenyl ring enhance hydrogen-bonding interactions with biological targets, while methyl groups improve lipophilicity .
- Computational Tools :
- Molecular Docking (AutoDock Vina) : Predict binding affinities to enzymes (e.g., kinases) by modeling interactions between the carboxamide groups and active-site residues .
- QSAR Models : Use descriptors like logP and polar surface area to correlate structural changes with antimicrobial or anticancer activity .
Experimental validation via in vitro assays (e.g., MIC for antimicrobial activity) is essential to confirm computational predictions .
Advanced: How can researchers address contradictions in reported biological activities of structurally similar bis-carboxamides?
Methodological Answer:
Discrepancies often arise from variations in assay protocols or impurity profiles. To resolve these:
Standardize Assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin) .
Purity Verification : Ensure >95% purity via HPLC and quantify trace impurities (e.g., residual solvents) using GC–MS .
Mechanistic Studies : Perform target-specific assays (e.g., enzyme inhibition kinetics) to isolate the compound’s mode of action from off-target effects .
Cross-reference findings with structural analogs (e.g., furan-carboxamide derivatives) to identify conserved pharmacophores .
Basic: What are the key considerations for designing stability studies of this compound under varying storage conditions?
Methodological Answer:
- Temperature/Humidity : Conduct accelerated stability testing (40°C/75% RH) over 1–3 months. Monitor degradation via HPLC for byproducts like hydrolyzed amides or oxidized thiophene rings .
- Light Sensitivity : Perform photostability studies under ICH Q1B guidelines, using UV-Vis spectroscopy to detect absorbance shifts indicative of decomposition .
- Solvent Compatibility : Store in inert atmospheres (argon) with desiccants to prevent moisture-induced hydrolysis of amide bonds .
Advanced: How do electronic properties of the thiophene-carboxamide moiety influence applications in organic electronics?
Methodological Answer:
- Conductivity : The thiophene ring’s conjugated π-system enables charge transport, while amide groups introduce dipolar interactions that enhance film morphology in OLEDs .
- Bandgap Engineering : Modify substituents (e.g., electron-donating –OCH3) to tune HOMO-LUMO levels, measured via cyclic voltammetry .
- Device Fabrication : Spin-coat thin films and characterize using AFM for surface roughness and PL spectroscopy for emission efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
